molecular formula C17H23NO5 B14182408 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid CAS No. 858342-40-2

1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid

Cat. No.: B14182408
CAS No.: 858342-40-2
M. Wt: 321.4 g/mol
InChI Key: PCGSFEMUVGBOQW-UHFFFAOYSA-N
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Description

1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid is a compound that combines a decahydronaphthalenol structure with a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol typically involves multi-step organic reactions. One common approach is the hydrogenation of naphthalene derivatives to obtain the decahydronaphthalenol core. This process often requires catalysts such as palladium or platinum under high-pressure hydrogenation conditions .

For the 4-nitrobenzoic acid part, nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid is a standard method. The reaction is exothermic and requires careful temperature control to avoid over-nitration .

Industrial Production Methods

In an industrial setting, the production of 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid can be scaled up using continuous flow reactors for hydrogenation and nitration processes. This allows for better control over reaction conditions and improved safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-ol;4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .

Properties

CAS No.

858342-40-2

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-ol;4-nitrobenzoic acid

InChI

InChI=1S/C10H18O.C7H5NO4/c11-10-7-3-5-8-4-1-2-6-9(8)10;9-7(10)5-1-3-6(4-2-5)8(11)12/h8-11H,1-7H2;1-4H,(H,9,10)

InChI Key

PCGSFEMUVGBOQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCC2O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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